3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid
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Overview
Description
3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ It is characterized by the presence of a benzoic acid moiety linked to a pyridine ring via an amino-methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinemethanol and 3-aminobenzoic acid.
Formation of Intermediate: The first step involves the conversion of 4-pyridinemethanol to 4-pyridinemethylamine through a reductive amination process.
Coupling Reaction: The intermediate 4-pyridinemethylamine is then coupled with 3-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking substrate access and subsequent phosphorylation events.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid
- 4-[(Pyridin-4-ylmethyl)-amino]-benzoic acid
- 3-[(Pyridin-2-ylmethyl)-amino]-benzoic acid
Uniqueness
3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid is unique due to its specific substitution pattern, which influences its binding affinity and selectivity towards certain molecular targets. The position of the pyridine ring and the amino-methyl bridge play a crucial role in determining its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(pyridin-4-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXLJICVRPHVAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CC=NC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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